![molecular formula C25H21NO4 B262795 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate](/img/structure/B262795.png)
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine and material science. This compound is a derivative of fluorene and is commonly referred to as MAFOC in the scientific literature.
Wirkmechanismus
The mechanism of action of MAFOC is not fully understood. However, it has been suggested that MAFOC exerts its biological activities through the regulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. MAFOC has been found to inhibit the activation of these pathways, which are involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MAFOC has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. MAFOC has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
MAFOC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under various conditions. MAFOC also exhibits excellent solubility in various solvents, making it easy to handle in the lab. However, one limitation of MAFOC is its relatively low water solubility, which may limit its applications in biological systems.
Zukünftige Richtungen
There are several future directions for the research on MAFOC. One direction is the development of MAFOC-based materials for various applications such as optoelectronic devices, sensors, and catalysis. Another direction is the investigation of the mechanism of action of MAFOC and its potential applications in the treatment of various diseases such as cancer and inflammatory diseases. Furthermore, the development of new synthetic routes for MAFOC and its derivatives may lead to the discovery of new compounds with improved properties and biological activities.
Conclusion:
In conclusion, MAFOC is a promising compound with potential applications in various fields such as medicine and material science. Its synthesis method is relatively simple and it exhibits excellent stability and solubility. MAFOC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action is still under investigation. The future directions for the research on MAFOC are diverse, and it is expected that further studies on this compound will lead to the discovery of new materials and therapies with improved properties and efficacy.
Synthesemethoden
The synthesis of MAFOC involves the reaction of 2-aminomethyl-9-oxo-9H-fluorene-1-carboxylate with mesityl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
MAFOC has been extensively studied for its potential applications in various fields such as medicine and material science. In medicine, MAFOC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. MAFOC has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
In material science, MAFOC has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. It has been found to exhibit excellent optical and electronic properties, making it a promising candidate for the development of various optoelectronic devices such as OLEDs and solar cells.
Eigenschaften
Molekularformel |
C25H21NO4 |
---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C25H21NO4/c1-14-11-15(2)23(16(3)12-14)26-21(27)13-30-25(29)20-10-6-9-18-17-7-4-5-8-19(17)24(28)22(18)20/h4-12H,13H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
RZCYEVHJXKETMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.